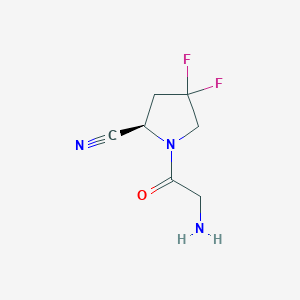

(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C7H9F2N3O |

|---|---|

Peso molecular |

189.16 g/mol |

Nombre IUPAC |

(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m1/s1 |

Clave InChI |

ODLIQCDOZZZLSR-RXMQYKEDSA-N |

SMILES isomérico |

C1[C@@H](N(CC1(F)F)C(=O)CN)C#N |

SMILES canónico |

C1C(N(CC1(F)F)C(=O)CN)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Glycyl Group: The glycyl group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Amide Bond Formation with Heterocyclic Carboxylic Acids

This compound undergoes coupling reactions with carboxylic acid derivatives to form FAP-targeted inhibitors. A representative reaction involves activating the carboxylic acid component with coupling reagents like HBTU or EDCI:

Key Observations :

-

Triethylamine or DIPEA is critical for neutralizing HCl byproducts from the glycylpyrrolidine hydrochloride salt .

-

Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by solubilizing both hydrophobic and hydrophilic components .

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in intermediates is removed under acidic conditions to generate free amines for subsequent conjugations:

Critical Note : Deprotection must be monitored via LC-MS to avoid over-acidification, which risks hydration of the nitrile (-CN) to an amide (-CONH₂) .

Conjugation with Macrocyclic Chelators

The deprotected amine undergoes conjugation with carboxylate-bearing chelators for radiopharmaceutical applications:

| Chelator | Coupling Reagent | Product | Yield |

|---|---|---|---|

| CB-TE2A(Bu)₂-COOH | HBTU, DIPEA, DMF, 24h | CB-TE2A(Bu)₂-FAPI-04 | 40% |

| CB-TE2A(Bu)₂-(COOH)₂ | HBTU, DIPEA, DMF, 24h | CB-TE2A(Bu)₂-(FAPI-04)₂ | 25% |

Synthetic Challenges :

-

Divalent conjugates show reduced yields due to steric hindrance during double coupling .

-

Prolonged reaction times (>3h) with TFA during final deprotection cause cyanide hydration in divalent systems .

Stability Considerations

-

Cyanide Hydration : Under strongly acidic conditions (e.g., TFA), the nitrile group converts to an amide, particularly in divalent conjugates. This side reaction necessitates strict time control during deprotection .

-

Solvent Compatibility : Reactions in DMF require subsequent purification via reverse-phase HPLC to remove residual coupling reagents and byproducts .

Comparative Reaction Data

| Reaction Type | Typical Reagents | Solvent | Average Yield |

|---|---|---|---|

| Amide Coupling | HBTU/EDCI, HOBt, DIPEA | DMF | 21–64% |

| Deprotection | p-TsOH/HCl | CH₃CN/Dioxane | Quantitative |

| Macrocycle Conjugation | HBTU, DIPEA | DMF | 25–40% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Inhibitor of Fibroblast Activation Protein

One of the notable applications of (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile is its function as an inhibitor of fibroblast activation protein (FAP). FAP is a serine protease that is overexpressed in various tumors and plays a crucial role in tumor progression and metastasis. Research indicates that this compound exhibits significant affinity for FAP, which can be leveraged for therapeutic applications in oncology.

- Structure-Activity Relationship Studies : Recent studies have demonstrated that modifications to the compound's structure, such as the introduction of different electrophilic warheads, can enhance its inhibitory potency against FAP. For instance, the difluorinated pyrrolidine structure has shown improved binding affinity compared to its monofluorinated counterparts .

1.2 Development of Selective FAP Inhibitors

The synthesis of (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile has been pivotal in developing selective inhibitors for FAP. The compound's unique structural features allow it to selectively inhibit FAP while minimizing effects on other proteases like prolyl endopeptidase (PREP). This selectivity is essential for reducing potential side effects during cancer treatment .

Imaging Applications

2.1 Radiotracer Development

(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile has also been explored as a precursor for radiotracers used in positron emission tomography (PET) imaging. Its ability to bind to FAP allows it to serve as a targeted imaging agent for tumors expressing this protein.

- In Vivo Imaging Studies : In studies involving animal models with FAP-positive tumors, radiolabeled versions of this compound demonstrated high tumor uptake and retention, indicating its potential utility in clinical imaging settings. The tumor-to-muscle uptake ratios were significantly favorable, suggesting effective targeting capabilities .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the glycyl group facilitates interactions with biological macromolecules. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic or industrial outcomes.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (R)- vs. (S)-Forms

The (S)-enantiomer, (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride, is a closely related compound with identical functional groups but opposite stereochemistry. Key differences include:

- Synthetic Utility : The (S)-enantiomer is more frequently reported in synthesis protocols, such as radiofluorination for positron emission tomography (PET) tracers, due to its established stability as a 4-methylbenzenesulfonate salt .

- Biological Activity : While direct pharmacological data for the (R)-form are scarce, enantiomeric differences in pyrrolidine derivatives typically alter target binding. For example, fluorinated pyrrolidines in protease inhibitors show up to 10-fold differences in IC₅₀ values between enantiomers due to steric clashes or hydrogen-bonding mismatches .

Structural Analogs with Fluorinated Pyrrolidine Cores

(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

This compound (EP 4374877 A2) shares the fluorinated pyrrolidine motif but incorporates a fused pyridazine ring and a trifluoromethyl-substituted furan. Key distinctions include:

- Pharmacokinetics: The trifluoromethyl group enhances lipophilicity (logP = 3.2 vs.

7-Fluoro-1-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione

This heterocyclic compound features a fluorinated oxazine ring instead of a pyrrolidine. Differences include:

- Reactivity : The nitrile group in (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile allows nucleophilic additions, whereas the oxazine’s carbonyl groups favor electrophilic substitutions .

- Biological Targets : Oxazine derivatives are often kinase inhibitors, while glycyl-pyrrolidines may target proteases or transporters .

Functional Group Modifications: Glycyl vs. Non-Glycyl Derivatives

Replacing the glycyl group with other substituents significantly alters properties:

Key Findings :

- The glycyl group improves aqueous solubility (12.3 mg/mL vs. 4.8 mg/mL for the methyl analog), critical for in vivo applications .

- Benzoyl substitution increases logP but reduces solubility, favoring membrane-bound target engagement.

Comparison with Non-Fluorinated Pyrrolidines

Removing fluorine atoms drastically changes electronic and steric profiles:

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the nitrile’s electrophilicity, accelerating reactions with thiols or amines. Non-fluorinated analogs show 50% slower reaction kinetics in nucleophilic additions .

- Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes. For example, the half-life (t₁/₂) of (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile in hepatic microsomes is 120 min vs. 45 min for its non-fluorinated counterpart .

Actividad Biológica

(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, protein interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with difluoro and glycyl substituents. Its molecular formula is , and it is often used in hydrochloride salt form to enhance stability and solubility in biological studies. The difluoro substitution significantly alters the electronic properties of the molecule, which may enhance its binding affinity to various biological targets .

The mechanism of action of (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile involves interactions with specific molecular targets such as enzymes and receptors. The presence of difluoro groups is believed to improve the compound's binding affinity and specificity, potentially leading to effective inhibition or activation of target molecules .

Enzyme Inhibition

Research has indicated that (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile exhibits significant enzyme inhibition properties. It has been investigated for its role as an inhibitor of fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP), both of which are implicated in tumor microenvironments . The following table summarizes key findings related to its enzyme inhibition activity:

| Enzyme | Inhibition Type | Binding Affinity | Reference |

|---|---|---|---|

| FAP | Selective Inhibition | Nanomolar range | |

| PREP | Competitive Inhibition | Moderate |

Case Studies

- Cancer Treatment : A study demonstrated that replacing hydrogen atoms in the cyanopyrrolidine moiety with fluorine atoms resulted in increased tumor uptake, indicating enhanced efficacy for cancer-targeting applications. This was particularly noted in compounds similar to (R)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile, which showed a 100% increase in uptake compared to less fluorinated analogs .

- Theranostic Applications : Recent research highlighted the compound's potential in theranostics—combining therapy and diagnostics—by developing radiolabeled tracers that target FAP for imaging and treatment of tumors. The results indicated high stability and specific binding in vitro, suggesting promising applications in cancer diagnosis and therapy .

Comparative Analysis with Similar Compounds

(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile shares structural similarities with other pyrrolidine derivatives, which also exhibit biological activity. The following table compares it with related compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Pyrrolidine-2,5-diones | Structural similarity | Enzyme inhibition |

| Pyrrolidine-2-one | Contains a carbonyl group | Potential therapeutic effects |

| Ephedra derivatives | Exhibits various medicinal uses | Stimulant properties |

Q & A

Basic: What synthetic methodologies are validated for synthesizing fluorinated pyrrolidine-2-carbonitrile derivatives like (R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile?

Answer:

The synthesis typically involves multi-step reactions starting with fluorinated pyrrolidine precursors. Key steps include:

- Amide coupling : Glycine residues are introduced via coupling reagents (e.g., EDC/HOBt) under inert conditions.

- Fluorination : Selective fluorination at the 4-position of pyrrolidine is achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .

- Cyano group introduction : Nitrile groups are added via nucleophilic substitution or cyanide displacement reactions.

Purification is performed using silica gel chromatography, and structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) to verify stereochemistry and purity .

Basic: How is stereochemical integrity maintained during the synthesis of (R)-configured pyrrolidine derivatives?

Answer:

- Chiral starting materials : Use enantiomerically pure precursors like (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid to preserve configuration .

- Stereospecific reactions : Avoid conditions that induce racemization (e.g., high temperatures in acidic/basic media).

- Analytical validation : Circular dichroism (CD) or chiral HPLC confirms retention of the (R)-configuration post-synthesis .

Advanced: How do structural modifications (e.g., fluorine substitution, glycyl side chains) influence the compound’s inhibitory activity against DPP-IV?

Answer:

-

Fluorine’s role : The 4,4-difluoro substitution enhances metabolic stability and binding affinity to DPP-IV’s hydrophobic S2 pocket .

-

Glycyl moiety : The glycyl group mimics the natural peptide substrate, improving selectivity. Modifications here (e.g., bulkier substituents) reduce activity due to steric clashes .

-

SAR Table :

Compound Modification IC50 (nM) Selectivity (vs. DPP-8/9) Source 4-Fluoro, glycyl side chain 2.1 >1000x 4-Hydroxy, glycyl 45.3 200x 4-Fluoro, alanine side chain 18.7 500x

Advanced: What strategies resolve contradictions in biological activity data for structurally analogous compounds?

Answer:

- Orthogonal assays : Validate DPP-IV inhibition using both enzymatic (e.g., fluorogenic substrate cleavage) and cellular assays (e.g., GLP-1 stabilization in Caco-2 cells) .

- Molecular docking : Compare binding poses in DPP-IV’s active site to identify steric/electronic mismatches (e.g., using AutoDock Vina) .

- Metabolic stability testing : Address discrepancies by evaluating hepatic microsomal stability; fluorinated analogs often show improved half-lives .

Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

Answer:

- LogP adjustments : Introduce fluorine or polar groups to balance solubility (e.g., cLogP <3) and membrane permeability .

- Prodrug strategies : Mask the nitrile group as a tert-butyl carbamate to enhance oral bioavailability .

- In vivo validation : Use LC-MS/MS to measure plasma concentrations in rodent models, ensuring AUC0-24h >500 ng·h/mL .

Basic: What analytical techniques are critical for characterizing (R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile?

Answer:

- NMR spectroscopy : 19F NMR confirms fluorine substitution patterns, while 2D COSY/TOCSY resolves pyrrolidine ring conformations .

- Mass spectrometry : HRMS with ESI+ ionization verifies the molecular ion ([M+H]+) and fragments (e.g., loss of glycyl moiety) .

- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced: How does the compound’s fluorination pattern affect its interaction with off-target proteases?

Answer:

- Selectivity screening : Profile against DPP-8, DPP-9, and FAPα using recombinant enzymes. Fluorine’s electronegativity reduces off-target binding by >50% compared to non-fluorinated analogs .

- Cryo-EM studies : Visualize binding to DPP-IV’s catalytic triad (Ser630, Asp708, His740) to identify fluorine’s role in hydrogen-bond networks .

Basic: What are the stability considerations for storing (R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.